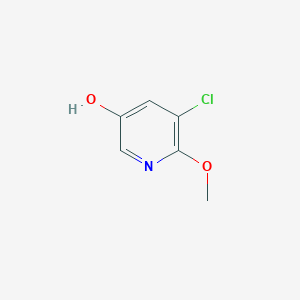

3-Chloro-5-hydroxy-2-methoxypyridine

Description

Properties

IUPAC Name |

5-chloro-6-methoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSPUXIQVANWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306115 | |

| Record name | 5-Chloro-6-methoxy-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-30-8 | |

| Record name | 5-Chloro-6-methoxy-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methoxy-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-5-hydroxy-2-methoxypyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-hydroxy-2-methoxypyridine

Authored by: A Senior Application Scientist

Introduction

3-Chloro-5-hydroxy-2-methoxypyridine is a substituted pyridine derivative of significant interest to researchers and professionals in drug discovery and chemical synthesis. The strategic placement of chloro, hydroxy, and methoxy functional groups on the pyridine scaffold offers a unique combination of electronic properties, hydrogen bonding capabilities, and multiple points for further chemical modification. This makes it a valuable building block for the synthesis of complex molecular architectures and novel therapeutic agents. The pyridine core is a prevalent motif in numerous approved drugs, and its substitution pattern can profoundly influence pharmacological activity, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of a proposed multi-step synthesis pathway for 3-chloro-5-hydroxy-2-methoxypyridine. The described route is grounded in established chemical principles and analogous procedures reported in the literature for the synthesis of similarly substituted pyridines. Each step is detailed with an experimental protocol, a discussion of the underlying mechanistic considerations, and supporting citations to authoritative sources.

Proposed Multi-Step Synthesis Pathway

The most logical and robust synthetic route to 3-chloro-5-hydroxy-2-methoxypyridine commences from the readily available starting material, 2-amino-5-bromopyridine. The overall strategy involves the initial synthesis of a key intermediate, 2-amino-5-methoxypyridine, followed by a series of transformations to introduce the chloro and hydroxy groups at the desired positions. The key transformations include amino group protection, methoxylation, deprotection, diazotization (Sandmeyer reaction), nitration, reduction, and a final diazotization/hydroxylation sequence.

The proposed pathway is visualized in the following workflow diagram:

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-hydroxy-2-methoxypyridine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for 3-Chloro-5-hydroxy-2-methoxypyridine is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally analogous compounds to predict its physicochemical profile. All predicted properties should be confirmed by experimental data.

Introduction: A Molecule of Interest in Medicinal Chemistry

3-Chloro-5-hydroxy-2-methoxypyridine is a substituted pyridine derivative poised for significance in the landscape of drug discovery and fine chemical synthesis. Its unique trifunctional substitution pattern—featuring a chloro group, a hydroxyl group, and a methoxy group—presents a versatile scaffold for the generation of novel molecular entities. The strategic placement of these functional groups is anticipated to modulate the electronic and steric properties of the pyridine ring, thereby influencing its reactivity, target-binding interactions, and pharmacokinetic profile.

The chloro and methoxy groups, in particular, are prevalent in a vast number of approved pharmaceuticals, where they contribute to improved potency, metabolic stability, and bioavailability.[1][2] This guide aims to provide a detailed projection of the physicochemical properties of 3-Chloro-5-hydroxy-2-methoxypyridine, offering a foundational understanding for its potential applications.

Core Physicochemical Properties

| Property | Value / Predicted Value | Source |

| Molecular Formula | C₆H₆ClNO₂ | Calculated |

| Molecular Weight | 159.57 g/mol | Calculated |

| Physical Form | Predicted to be a solid at room temperature. | Analogy to similar substituted pyridines. |

| Melting Point | Not available. Likely to be in the range of 100-150 °C. | Based on related compounds like 3-Chloro-2-hydroxymethyl-4-methoxypyridine (103-105 °C).[3] |

| Boiling Point | Not available. | - |

| pKa | Predicted to have two pKa values: one for the pyridinium ion (acidic) and one for the hydroxyl group (phenolic, weakly acidic). | Based on theoretical calculations for substituted pyridines.[4][5] |

| Solubility | Predicted to have moderate solubility in polar organic solvents and limited solubility in water. | Based on the properties of pyridine and its derivatives.[6] |

In-depth Analysis of Physicochemical Characteristics

Acidity and Basicity: The Dual Nature of pKa

The pKa of a molecule is a critical parameter that governs its ionization state in different pH environments, which in turn affects its solubility, membrane permeability, and target binding. 3-Chloro-5-hydroxy-2-methoxypyridine is expected to exhibit two distinct pKa values.

-

Pyridinium pKa: The lone pair of electrons on the pyridine nitrogen atom makes it basic, with the pKa of the conjugate acid (pyridinium ion) of unsubstituted pyridine being 5.23.[7] The electron-withdrawing nature of the chloro and hydroxyl groups on the ring is expected to decrease the basicity of the nitrogen, thus lowering the pKa of the corresponding pyridinium ion.

-

Phenolic pKa: The hydroxyl group at the 5-position will have a phenolic character, making it weakly acidic. The pKa of this group will be influenced by the electronic effects of the other substituents on the pyridine ring.

Theoretical calculations on substituted pyridines have shown that the pKa can be predicted with reasonable accuracy, and these methods could be applied to 3-Chloro-5-hydroxy-2-methoxypyridine to obtain more precise estimates.[4][5]

Solubility Profile: A Balancing Act of Functional Groups

The solubility of a compound is a key determinant of its utility in both synthetic and biological systems. The solubility of 3-Chloro-5-hydroxy-2-methoxypyridine will be a composite of the contributions from its constituent functional groups.

-

Pyridine Core: The pyridine ring itself is miscible with water and a broad range of organic solvents.[8]

-

Hydroxy Group: The hydroxyl group can participate in hydrogen bonding, which would enhance its solubility in polar protic solvents like water and alcohols.

-

Methoxy Group: The methoxy group can also act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[9]

-

Chloro Group: The chloro group is hydrophobic and will tend to decrease aqueous solubility while potentially increasing solubility in non-polar organic solvents.

Overall, it is predicted that 3-Chloro-5-hydroxy-2-methoxypyridine will be soluble in polar organic solvents such as ethanol, methanol, and DMSO, and will have limited to moderate solubility in water.

Spectroscopic Properties: A Fingerprint of the Molecule

The spectroscopic profile of a molecule provides invaluable information about its structure and purity.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy protons, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group.

-

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), C-O stretches for the ether and hydroxyl groups (around 1000-1300 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring (around 1400-1600 cm⁻¹), and a C-Cl stretch (around 600-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

While a specific synthesis for 3-Chloro-5-hydroxy-2-methoxypyridine is not detailed in the provided search results, a plausible synthetic route can be proposed based on established pyridine chemistry. A multi-step synthesis starting from a readily available substituted pyridine is a common strategy.[10]

Caption: A generalized synthetic workflow for substituted pyridines.

The reactivity of 3-Chloro-5-hydroxy-2-methoxypyridine will be dictated by its functional groups. The pyridine ring can undergo electrophilic substitution, though it is generally less reactive than benzene.[7] The hydroxyl group can be alkylated, acylated, or participate in other reactions typical of phenols. The chloro group can be displaced via nucleophilic aromatic substitution under certain conditions.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, and 3-Chloro-5-hydroxy-2-methoxypyridine represents a valuable building block. The presence of chloro and methoxy groups is known to have a profound impact on the pharmacological properties of drug candidates.[1][2]

Sources

- 1. drughunter.com [drughunter.com]

- 2. youtube.com [youtube.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. Pyridine [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to 3-Chloro-5-hydroxy-2-methoxypyridine (CAS: 1196157-30-8)

In the landscape of modern medicinal and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless biologically active agents.[2][3] 3-Chloro-5-hydroxy-2-methoxypyridine is a specifically functionalized derivative, presenting researchers with a unique combination of reactive sites. The strategic placement of a chloro group, a hydroxyl (or pyridinol) moiety, and a methoxy group offers a versatile platform for diversification. The chloro atom serves as a handle for cross-coupling reactions, the hydroxyl group can be derivatized or act as a key pharmacophoric feature, and the methoxy group modulates the electronic character and steric profile of the ring.[3][4]

This guide provides a comprehensive technical overview of 3-Chloro-5-hydroxy-2-methoxypyridine, intended for researchers and professionals in drug development. We will delve into its physicochemical properties, propose a logical synthetic pathway grounded in established pyridine chemistry, explore its potential applications as a pivotal intermediate, and detail the critical safety and handling protocols required for its use in a laboratory setting.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is fundamental to its application in synthesis and screening. Below is a summary of the known and predicted properties for 3-Chloro-5-hydroxy-2-methoxypyridine.

Core Chemical Identity

Caption: Chemical Structure of 3-Chloro-5-hydroxy-2-methoxypyridine.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 1196157-30-8 | [5][6][7] |

| Molecular Formula | C₆H₆ClNO₂ | [7][8] |

| Molecular Weight | 159.57 g/mol | [7] |

| Physical Form | Solid (Predicted) | |

| Purity | >98% (Typical for commercial samples) | [6] |

| SMILES | COc1c(Cl)cc(O)cn1 | N/A |

| InChI Key | (Predicted) | N/A |

Predicted Spectroscopic Characteristics

While specific experimental spectra for this compound are not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.[8][9][10] This predictive analysis is crucial for reaction monitoring and quality control during synthesis.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons (-OCH₃), and a broad singlet for the hydroxyl proton (-OH). The aromatic protons will appear as doublets due to coupling with each other.

-

¹³C NMR: The carbon NMR spectrum should exhibit six unique signals, corresponding to the five carbons of the pyridine ring and the single carbon of the methoxy group. The chemical shifts will be influenced by the attached functional groups; for instance, the carbon attached to the oxygen of the methoxy group will be significantly downfield.[8]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to display a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. C-O stretching from the methoxy and hydroxyl groups, C=N and C=C stretching from the pyridine ring, and a C-Cl stretching vibration would also be present.

Synthesis and Mechanistic Rationale

The de novo synthesis of highly substituted pyridines is a well-explored area of organic chemistry.[2][11][12] A plausible and efficient synthetic route to 3-Chloro-5-hydroxy-2-methoxypyridine can be designed starting from commercially available materials. The following proposed protocol is based on established transformations in pyridine chemistry.[13][14][15]

The causality behind this multi-step approach lies in the controlled, sequential introduction of the required functional groups onto the pyridine core, managing regioselectivity at each stage.

Caption: Proposed synthetic workflow for 3-Chloro-5-hydroxy-2-methoxypyridine.

Detailed Step-by-Step Experimental Protocol

Trustworthiness through Self-Validation: Each step includes criteria for validating the outcome before proceeding, ensuring the integrity of the synthetic chain.

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine from 2-Amino-5-chloropyridine

-

Rationale: Diazotization of the amino group followed by hydrolysis is a classic and reliable method to introduce a hydroxyl group onto a pyridine ring.[14]

-

Procedure:

-

Dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for 30 minutes, then allow it to warm to room temperature.

-

Gently heat the mixture (e.g., 50-60 °C) until nitrogen evolution ceases.[14]

-

Cool the solution and neutralize to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 2-hydroxy-5-chloropyridine.

-

-

Validation: Confirm product formation via melting point analysis and TLC comparison with a standard if available.

Step 2: Nitration to 2-Hydroxy-3-nitro-5-chloropyridine

-

Rationale: The hydroxyl group is an activating group, directing electrophilic aromatic substitution (nitration) to the ortho and para positions. The 3-position is electronically favored for nitration.[14]

-

Procedure:

-

Add 2-hydroxy-5-chloropyridine portion-wise to a pre-cooled mixture of concentrated sulfuric acid and nitric acid at 0-5 °C.

-

Maintain careful temperature control throughout the addition.

-

After addition, allow the mixture to stir at a controlled temperature (e.g., 50-60 °C) for 1-2 hours.[14]

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter, wash thoroughly with water to remove residual acid, and dry.

-

-

Validation: The crude product should show a single major spot on TLC, with a different Rf value than the starting material.

Step 3: Reduction to 3-Amino-5-chloro-2-hydroxypyridine

-

Rationale: The nitro group is readily reduced to an amine using standard reduction methods, such as catalytic hydrogenation or metal/acid combinations.[14]

-

Procedure:

-

Suspend the 2-hydroxy-3-nitro-5-chloropyridine in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter off the iron salts, and concentrate the filtrate.

-

Neutralize the residue to precipitate the amino product.

-

-

Validation: The appearance of a new spot on TLC and the disappearance of the starting nitro compound signal completion. The product will have a significantly different polarity.

Step 4: Conversion to 5-Chloro-2,3-dihydroxypyridine

-

Rationale: Similar to Step 1, the newly formed amino group can be converted to a second hydroxyl group via a diazotization-hydrolysis sequence.[14]

-

Procedure:

-

Follow the diazotization procedure as described in Step 1, using 3-amino-5-chloro-2-hydroxypyridine as the starting material.

-

-

Validation: The resulting dihydroxy-pyridine will have distinct solubility and TLC characteristics compared to the amino-precursor.

Step 5: Selective Methylation to 3-Chloro-5-hydroxy-2-methoxypyridine

-

Rationale: The final step is a selective O-methylation. The hydroxyl group at the 2-position is generally more acidic and nucleophilic than the one at the 3-position, allowing for regioselective methylation under controlled conditions.

-

Procedure:

-

Dissolve 5-chloro-2,3-dihydroxypyridine in a polar aprotic solvent like acetone or DMF.

-

Add a mild base, such as potassium carbonate (K₂CO₃), to deprotonate the more acidic hydroxyl group.

-

Add one equivalent of a methylating agent, such as methyl iodide (CH₃I), and stir the reaction at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter out the base and evaporate the solvent.

-

Purify the crude product using column chromatography to isolate the target molecule.

-

-

Validation: Final product identity and purity should be confirmed by NMR and MS analysis, as described in the spectroscopic profile section.

Applications in Research and Drug Discovery

While 3-Chloro-5-hydroxy-2-methoxypyridine is not an end-product therapeutic itself, its value lies in its role as a sophisticated chemical intermediate. Substituted pyridines are integral to a vast range of pharmaceuticals and agrochemicals.[2][16][17]

-

Scaffold for Library Synthesis: The compound is an ideal starting point for creating libraries of novel molecules for high-throughput screening. The chloro group can be substituted via nucleophilic aromatic substitution or engaged in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can serve as a fragment for screening against biological targets. Hits can then be elaborated from its reactive handles.

-

Precursor to Bioactive Molecules: The structural motif of a substituted chloropyridine is found in numerous bioactive compounds. This intermediate provides a direct route to analogues of existing drugs or novel chemical entities targeting a wide array of diseases, from neurological disorders to infectious agents.[3][4] The combination of the methoxy and hydroxyl groups can also influence metabolic stability and receptor binding interactions.[3]

Safety, Handling, and Storage

Authoritative Grounding: The following safety protocols are synthesized from safety data sheets (SDS) of structurally similar and functionally related chloropyridine compounds.[18][19] Due to the potential for high toxicity, this compound must be handled with extreme caution by trained personnel only.

Caption: Logical workflow for safety, handling, and emergency response.

Hazard Identification and Precautionary Measures

-

Acute Toxicity: Halogenated pyridines can be toxic if swallowed, in contact with skin, or if inhaled. Assume this compound is toxic and handle with appropriate containment.

-

Irritation: Causes skin irritation and serious eye irritation.[20] Avoid all direct contact.

-

Respiratory Irritation: May cause respiratory irritation if dust is inhaled.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a properly fitted lab coat.[18]

-

Engineering Controls: All manipulations of the solid or its solutions must be performed inside a certified chemical fume hood to prevent inhalation.

-

Spills and Disposal: In case of a spill, evacuate the area. Avoid generating dust. Collect the material using spark-proof tools into a suitable, closed container for disposal.[18] Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[21] Keep the container locked up or in an area accessible only to authorized personnel.

References

-

Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Available at: [Link]

-

ResearchGate. (n.d.). De novo Synthesis of Substituted Pyridines. Available at: [Link]

-

ChemBuyersGuide.com. (n.d.). chemPUR Feinchemikalien und Forschungsbedarf GmbH. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Pyridinols Functionalized at C4. Available at: [Link]

-

LookChem. (n.d.). 3-chloro-2-methoxypyridine cas:13472-84-9. Available at: [Link]

-

ResearchGate. (n.d.). 2-Methoxy Pyridine. Available at: [Link]

-

ChemRxiv. (2021). Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds. Available at: [Link]

-

Chemical-Suppliers. (n.d.). Product Search. Available at: [Link]

-

Chemical-Suppliers. (n.d.). Product Search. Available at: [Link]

-

Chemsrc. (n.d.). CAS No. 1196157-30-8. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). 2-Methylpyridine. Available at: [Link]

-

Boroncore. (n.d.). 1196157-30-8 | 3-Chloro-5-hydroxy-2-methoxypyridine. Available at: [Link]

-

SpectraBase. (n.d.). 3-CHLORO-5-METHOXY-PYRIDINE-N-OXIDE. Available at: [Link]

-

PubChem - NIH. (n.d.). 2-Chloro-5-methoxypyridine. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide. Available at: [Link]

-

YouTube. (2021). Structure Determination from Spectra (3) (H NMR, C NMR, IR). Available at: [Link]

-

Ottokemi. (n.d.). Glutaraldehyde, GR, 25% aqueous solution. Available at: [Link]

-

MDPI. (n.d.). Pharmacological Activity of Cepharanthine. Available at: [Link]

-

MDPI. (n.d.). A Review on the Phytochemistry, Medicinal Properties and Pharmacological Activities of 15 Selected Myanmar Medicinal Plants. Available at: [Link]

- Google Patents. (2010). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

ResearchGate. (n.d.). Peculiarities of Pharmacological Activity of Tetrahydropyridone and Hexahydroquinoline Derivatives in Experiment. Available at: [Link]

-

NIH. (2025). Exploration of Antioxidative, Antidiarrheal, and Antihyperglycemic Properties of Artocarpus chama Leaves Along With In Silico Analysis. Available at: [Link]

-

SciSpace. (2019). A Review on Pharmacological Activities of Alkaloids. Available at: [Link]

- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Wholesale 3-CHLORO-2-METHOXYPYRIDINE CAS:13472-84-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 5. CAS No. 1196157-30-8 | Chemsrc [chemsrc.com]

- 6. Heterociclos con nitrógeno (N) | CymitQuimica [cymitquimica.com]

- 7. 1196157-30-8 | 3-Chloro-5-hydroxy-2-methoxypyridine | Boroncore [boroncore.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pyridine synthesis [organic-chemistry.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 14. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 15. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 16. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]

- 17. nbinno.com [nbinno.com]

- 18. echemi.com [echemi.com]

- 19. fishersci.ie [fishersci.ie]

- 20. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]

- 21. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis and Spectroscopic Characterization of 3-Chloro-5-hydroxy-2-methoxypyridine

Abstract

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of the novel compound, 3-Chloro-5-hydroxy-2-methoxypyridine. In the absence of published experimental data for this specific molecule, this document leverages established principles of organic synthesis and spectroscopic analysis to propose a viable synthetic route and predict the corresponding Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic scaffolds. By detailing the underlying scientific rationale for experimental design and data interpretation, this document serves as a practical roadmap for the de novo chemical investigation of 3-Chloro-5-hydroxy-2-methoxypyridine.

Introduction and Rationale

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of chloro, hydroxy, and methoxy substituents on the pyridine ring in 3-Chloro-5-hydroxy-2-methoxypyridine presents a unique electronic and steric profile, making it a promising, yet unexplored, building block for novel molecular architectures. The chloro and hydroxy groups offer versatile handles for further functionalization, while the methoxy group can influence the molecule's conformation and metabolic stability.

This guide addresses the current information gap by providing a robust, scientifically-grounded pathway for the synthesis and characterization of this target compound. The methodologies and predictions herein are based on a thorough analysis of analogous structures and fundamental principles of chemical reactivity and spectroscopy.

Proposed Synthesis of 3-Chloro-5-hydroxy-2-methoxypyridine

The synthesis of 3-Chloro-5-hydroxy-2-methoxypyridine can be approached through a multi-step sequence starting from a readily available precursor. The proposed pathway is designed to be logical and to utilize well-established, high-yielding reactions common in pyridine chemistry.

Caption: Proposed synthetic pathway for 3-Chloro-5-hydroxy-2-methoxypyridine.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine from 2-Amino-5-chloropyridine This transformation is a standard diazotization of an aminopyridine followed by hydrolysis of the diazonium salt.

-

Dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid at 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at low temperature for 30 minutes.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter, wash with cold water, and dry to obtain 2-hydroxy-5-chloropyridine.

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine The electron-donating hydroxyl group directs nitration to the ortho and para positions. The 3-position is sterically less hindered.

-

To a mixture of concentrated sulfuric and nitric acid at 0 °C, slowly add 2-hydroxy-5-chloropyridine.

-

Allow the reaction to stir at a controlled temperature (e.g., 50-60 °C) for 1-2 hours.[1]

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

Step 3: Synthesis of 3-Amino-5-chloro-2-hydroxypyridine Reduction of the nitro group can be achieved using various methods, such as metal-acid reduction or catalytic hydrogenation.

-

Suspend 2-hydroxy-3-nitro-5-chloropyridine in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or use hydrogen gas with a palladium on carbon catalyst.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Filter the hot reaction mixture to remove the catalyst or iron salts.

-

Concentrate the filtrate under reduced pressure and neutralize to precipitate the aminopyridine derivative.

Step 4: Synthesis of 2,3-Dichloro-5-hydroxypyridine A Sandmeyer reaction will replace the amino group with a chloro substituent.

-

Dissolve 3-amino-5-chloro-2-hydroxypyridine in cold, concentrated hydrochloric acid.

-

Add a solution of sodium nitrite in water dropwise at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Stir the reaction mixture at room temperature, then heat gently to complete the reaction.

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

Step 5: Synthesis of 3-Chloro-5-hydroxy-2-methoxypyridine A nucleophilic aromatic substitution reaction with sodium methoxide will selectively replace the more activated chlorine at the 2-position.

-

Dissolve 2,3-dichloro-5-hydroxypyridine in anhydrous methanol.

-

Add a slight molar excess of sodium methoxide.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.[2]

-

After completion, cool the reaction and remove the solvent under reduced pressure.

-

Neutralize the residue with a dilute acid and extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted NMR, IR, and MS data for 3-Chloro-5-hydroxy-2-methoxypyridine. These predictions are based on established substituent effects and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra will provide definitive information about the connectivity and chemical environment of the atoms in 3-Chloro-5-hydroxy-2-methoxypyridine.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~7.5 | d | ~2.5 | H-6 | The proton at C-6 is deshielded by the electronegative nitrogen and is coupled to H-4. |

| ~7.1 | d | ~2.5 | H-4 | The proton at C-4 is coupled to H-6. Its chemical shift is influenced by the adjacent chloro and hydroxy groups. |

| ~5.5 | br s | - | -OH | The hydroxyl proton is expected to be a broad singlet and its chemical shift is concentration and solvent dependent. |

| ~4.0 | s | - | -OCH₃ | The methoxy group protons will appear as a singlet. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-2 | The carbon bearing the methoxy group is significantly deshielded. |

| ~145 | C-5 | The carbon attached to the hydroxyl group is deshielded. |

| ~138 | C-6 | The carbon adjacent to the nitrogen is deshielded. |

| ~120 | C-4 | The chemical shift of this carbon is influenced by the adjacent substituents. |

| ~115 | C-3 | The carbon bearing the chloro group. |

| ~54 | -OCH₃ | A typical chemical shift for a methoxy group carbon. |

Causality Behind Predicted NMR Shifts: The predicted chemical shifts are derived from the additive effects of the substituents on the pyridine ring.[3][4][5] The electron-withdrawing nature of the nitrogen atom and the chloro group, along with the electron-donating effects of the hydroxy and methoxy groups, create a distinct electronic environment for each proton and carbon atom. The predicted coupling constant between H-4 and H-6 is a typical value for meta-coupling in a pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 3-Chloro-5-hydroxy-2-methoxypyridine will show characteristic absorption bands for the O-H, C-H, C=C, C=N, C-O, and C-Cl bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1550 | Strong | C=C and C=N stretching vibrations of the pyridine ring |

| 1250-1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1050-1000 | Medium | Symmetric C-O-C stretch (aryl ether) |

| 800-750 | Strong | C-Cl stretch |

Justification of IR Predictions: The broad O-H stretch is characteristic of a hydrogen-bonded hydroxyl group.[6][7] The pyridine ring vibrations typically appear in the 1600-1550 cm⁻¹ region. The strong C-O stretching bands confirm the presence of the methoxy group, and the C-Cl stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Relative Intensity | Assignment | Rationale |

| 161/163 | High | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 146/148 | Medium | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 133 | Medium | [M - CO]⁺ | Loss of carbon monoxide, a common fragmentation for phenols and pyridones. |

| 118 | Medium | [M - CH₃ - CO]⁺ | Subsequent loss of CO from the [M - CH₃]⁺ fragment. |

| 98 | Low | [M - Cl - CH₃]⁺ | Loss of a chlorine radical followed by a methyl radical. |

Fragmentation Rationale: The molecular ion will be readily observed. The presence of a chlorine atom will result in a characteristic M+2 peak with approximately one-third the intensity of the M+ peak.[8] Common fragmentation pathways for methoxy-substituted aromatics include the loss of a methyl radical.[9][10] The loss of CO is also a plausible fragmentation pathway for hydroxypyridines.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data for the newly synthesized 3-Chloro-5-hydroxy-2-methoxypyridine, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve 5-10 mg of purified 3-Chloro-5-hydroxy-2-methoxypyridine in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a sufficient relaxation delay to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument, typically at 100 MHz, using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

IR Data Acquisition Workflow

Caption: Workflow for mass spectrometry data acquisition.

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, either via direct infusion or through a chromatographic inlet (GC-MS or LC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and confirm the presence of chlorine from its isotopic pattern. Propose structures for the major fragment ions.

Conclusion

This technical guide provides a comprehensive, predictive framework for the synthesis and spectroscopic characterization of 3-Chloro-5-hydroxy-2-methoxypyridine. By outlining a plausible synthetic route and detailing the expected NMR, IR, and MS data with clear scientific justification, this document equips researchers with the necessary information to confidently pursue the synthesis and validation of this novel compound. The presented protocols are designed to be self-validating, ensuring that the experimental data obtained can be reliably compared against the predictions made herein. This approach not only facilitates the exploration of new chemical entities but also embodies the principles of rigorous scientific investigation.

References

-

Kleinpeter, E., & Brühl, I. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(3), 405-412. [Link]

-

Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2 - Chloropyridine?. [Link]

-

Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(15), 6356-6363. [Link]

-

Krygowski, T. M., & Szatylowicz, H. (2010). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 15(7), 4787-4801. [Link]

-

Rostkowska, H., Nowak, M. J., Reva, I., & Lapinski, L. (2021). Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. Molecules, 26(21), 6527. [Link]

-

Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

-

Gronneberg, T. O., & Undheim, K. (1972). Mass Spectrometry of Onium Compounds—V: Pyridinium-3-Oxides. Organic Mass Spectrometry, 6(2), 225-229. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

Sources

- 1. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mbp.science.ru.nl [mbp.science.ru.nl]

- 8. yufengchemicals.com [yufengchemicals.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-5-hydroxy-2-methoxypyridine in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a compound like 3-Chloro-5-hydroxy-2-methoxypyridine, its solubility profile dictates crucial aspects of its application, including:

-

Reaction Kinetics: In synthetic chemistry, the solubility of reactants in a solvent system governs the reaction rate and yield.

-

Purification: Crystallization, a primary method for purification, is highly dependent on the differential solubility of the compound and its impurities in various solvents.

-

Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the feasibility of developing various dosage forms.

-

High-Throughput Screening (HTS): In drug discovery, compounds must be soluble in assay media (often containing organic co-solvents like DMSO) to obtain reliable biological data.

This guide provides the necessary theoretical background and practical methodologies to empower researchers to systematically evaluate the solubility of 3-Chloro-5-hydroxy-2-methoxypyridine.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents, provides a foundational understanding.[1][2] The structure of 3-Chloro-5-hydroxy-2-methoxypyridine features several functional groups that will influence its interaction with different solvents:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as a hydrogen bond acceptor.[3][4] The aromatic ring itself contributes to some non-polar character.

-

Hydroxy Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents like alcohols and water.[5][6]

-

Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the molecule's overall polarity, but it is a weak hydrogen bond acceptor.

Based on this structure, we can predict the following solubility trends:

-

High Solubility: Expected in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF) due to the potential for hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: Possible in solvents of intermediate polarity like acetone and ethyl acetate.

-

Low Solubility: Expected in non-polar solvents (e.g., hexane, toluene) where the polar functional groups cannot effectively interact with the solvent molecules.

The interplay of these functional groups creates a molecule with a nuanced solubility profile that requires empirical determination for precise characterization.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 3-Chloro-5-hydroxy-2-methoxypyridine is essential. The following sections detail established protocols for both qualitative and quantitative assessment.

Qualitative Solubility Determination

A preliminary qualitative assessment can efficiently classify the compound's solubility in a range of solvents, providing valuable information for solvent selection in synthesis and purification.[7][8]

Protocol: Small-Scale Qualitative Solubility Test

-

Preparation: Place approximately 10-20 mg of 3-Chloro-5-hydroxy-2-methoxypyridine into a series of small, labeled test tubes or vials.

-

Solvent Addition: To each vial, add 0.5 mL of a selected solvent.

-

Agitation: Vigorously agitate the vials for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

-

Observation: Visually inspect each vial for the complete dissolution of the solid.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 3 mL.

-

Classification:

-

Soluble: Complete dissolution in ≤ 1 mL of solvent.

-

Slightly Soluble: Dissolution occurs between 1 mL and 3 mL of solvent.

-

Insoluble: The solid does not dissolve completely even after the addition of 3 mL of solvent.

-

A suggested panel of solvents for this initial screening is presented in Table 1.

Table 1: Suggested Solvents for Qualitative Solubility Screening

| Solvent Class | Examples | Predicted Solubility |

| Polar Protic | Water, Methanol, Ethanol | High |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate to Low |

| Non-polar | Toluene, Hexane, Diethyl Ether | Low |

Quantitative Solubility Determination (Equilibrium Solubility Method)

For applications requiring precise solubility values (e.g., formulation development), a quantitative determination is necessary. The equilibrium (or shake-flask) method is a widely accepted and robust technique.[9]

Protocol: Equilibrium Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Chloro-5-hydroxy-2-methoxypyridine to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the vial in a constant temperature bath (e.g., 25 °C ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Separation of Undissolved Solid:

-

Allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or other compatible material) into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

-

Once the solvent is completely removed, reweigh the vial. The difference in mass corresponds to the mass of the dissolved solid.

-

Calculate the solubility in units such as mg/mL or g/100mL.

-

-

Analytical Method (e.g., HPLC-UV):

-

Develop a validated HPLC-UV method for the quantification of 3-Chloro-5-hydroxy-2-methoxypyridine.

-

Create a calibration curve by preparing a series of standard solutions of known concentrations.

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

The workflow for quantitative solubility determination is illustrated in the following diagram.

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents and temperatures.

Table 2: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| e.g., Ethanol | 25 | [Experimental Value] | Gravimetric |

| e.g., Acetone | 25 | [Experimental Value] | HPLC-UV |

| e.g., Toluene | 25 | [Experimental Value] | Gravimetric |

| e.g., Water | 25 | [Experimental Value] | HPLC-UV |

The interpretation of this data should refer back to the molecular structure. For instance, high solubility in ethanol can be attributed to strong hydrogen bonding interactions with the hydroxyl group, while low solubility in toluene would be expected due to the molecule's overall polarity.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for determining the solubility of 3-Chloro-5-hydroxy-2-methoxypyridine in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can generate the critical data needed for successful synthesis, purification, and formulation. The absence of publicly available data for this specific compound underscores the importance of the systematic approach outlined herein. Future work should focus on generating a comprehensive, publicly accessible database of solubility data for this and other novel pyridine derivatives to accelerate research and development in the chemical and pharmaceutical industries.

References

- Vertex AI Search. Pyridine - Solubility of Things.

- Vertex AI Search.

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

- BenchChem.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Quora. How can you determine the solubility of organic compounds?.

- NCBI Bookshelf. Pyridine - Some Industrial Chemicals.

- chemeurope.com. Pyridine.

- ChemBK. 3-Chloro-5-(hydroxymethyl)-2-methoxypyridine.

- ACS Publications.

- Fisher Scientific. SAFETY DATA SHEET - 3-Amino-6-chloro-5-methoxypyridine.

- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-hydroxymethyl pyridine.

- Echemi.

- guidechem. 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine(cas# 175136-17-1).

- BOCSCI. 3-chloro-2-methoxypyridine cas:13472-84-9.

- Fisher Scientific. SAFETY DATA SHEET - 3-Chloro-2-methoxypyridine-4-boronic acid.

- BenchChem. An In-depth Technical Guide to the Solubility Profile of 3-Chloro-5-fluoro-2-methoxypyridine.

- ChemicalBook.

- IndiaMART. 3 Chloro 2 Hydroxy 5 Nitropyridine Acid, 98%.

- PubChem - NIH. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000.

- Frontier Specialty Chemicals. 3-Chloro-5-methoxypyridine.

- BenchChem. Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine.

- Sigma-Aldrich. 3-Chloro-5-methoxypyridine AldrichCPR 95881-83-7.

- MDPI.

- PubMed.

- PubChem. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618.

- PubChem. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046.

- PubChemLite. 3-chloro-5-(chloromethyl)-2-methoxypyridine.

Sources

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine [chemeurope.com]

- 5. mdpi.com [mdpi.com]

- 6. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 3-Chloro-5-hydroxy-2-methoxypyridine: A Technical Guide for Preclinical Investigation

Introduction: The Prominence of the Pyridine Scaffold in Drug Discovery

The pyridine ring, a nitrogen-bearing heterocyclic scaffold, is a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] Its presence in numerous natural products and FDA-approved drugs underscores its significance as a privileged pharmacophore in the design and discovery of novel therapeutic agents. Pyridine derivatives have been extensively explored and have shown promise as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[2][3] The unique electronic properties and hydrogen bonding capabilities imparted by the nitrogen atom, coupled with the versatility for substitution at various positions on the ring, allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[4]

This guide focuses on the untapped potential of a specific, yet under-investigated derivative: 3-Chloro-5-hydroxy-2-methoxypyridine . The strategic placement of chloro, hydroxy, and methoxy groups on the pyridine core presents a unique chemical entity with the potential for diverse biological interactions. The chloro and methoxy groups can influence the molecule's lipophilicity and metabolic stability, while the hydroxy group provides a key site for hydrogen bonding, a critical interaction in many biological recognition processes. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically investigate the potential biological activities of 3-Chloro-5-hydroxy-2-methoxypyridine.

Part 1: Investigating the Anticancer Potential

The anticancer activity of pyridine derivatives is well-documented, with many compounds exhibiting significant cytotoxicity against a range of cancer cell lines.[1][5] The proposed mechanism of action for many of these compounds involves the inhibition of key cellular processes such as tubulin polymerization or the modulation of critical signaling pathways.[1]

Rationale for Anticancer Screening

Given the prevalence of pyridine-based compounds in oncology research and the structural alerts present in 3-Chloro-5-hydroxy-2-methoxypyridine, a thorough investigation into its anticancer potential is warranted. The combination of a halogen, a hydroxyl group, and a methoxy group on the pyridine ring could lead to novel interactions with biological targets implicated in cancer progression.

Experimental Workflow for In Vitro Cytotoxicity Assessment

To ascertain the cytotoxic potential of 3-Chloro-5-hydroxy-2-methoxypyridine, a tiered screening approach is recommended, starting with a broad panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability.[6]

Figure 1: Workflow for determining the in vitro cytotoxicity of 3-Chloro-5-hydroxy-2-methoxypyridine using the MTT assay.

Step-by-Step Protocol for the MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.[6] Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into 96-well microtiter plates at a density of 1 x 10^4 cells per well.[7] Incubate the plates overnight to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 3-Chloro-5-hydroxy-2-methoxypyridine in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations. Add the diluted compound to the appropriate wells, ensuring a final DMSO concentration of less than 0.5%. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.[8]

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Potential Signaling Pathways for Investigation

Should 3-Chloro-5-hydroxy-2-methoxypyridine exhibit significant cytotoxicity, further investigation into its mechanism of action is crucial. Pyridine derivatives have been shown to modulate several key signaling pathways involved in cancer progression:

-

p53-Dependent Pathways: The p53 tumor suppressor protein plays a critical role in cell cycle arrest and apoptosis. Some pyridine derivatives have been shown to modulate p53-dependent signaling.[9]

-

p21 Activation: The p21 protein is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest. Certain pyridine derivatives can induce senescence in cancer cells through the activation of the p21 signaling pathway.[10]

-

Hedgehog Signaling Pathway: The Hedgehog signaling pathway is essential for embryonic development and its aberrant activation is implicated in various cancers. Pyridine-based inhibitors of this pathway have been developed.[11]

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 3-Chloro-5-hydroxy-2-methoxypyridine.

Step-by-Step Protocol for Broth Microdilution

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [12]2. Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of 3-Chloro-5-hydroxy-2-methoxypyridine in the broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., streptomycin) should be used as a reference compound. [13]5. Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [3]

Part 3: Assessment of Enzyme Inhibition Potential

Enzyme inhibition is a key therapeutic strategy for a multitude of diseases. [2]Pyridine-based molecules have been successfully developed as inhibitors for various clinically important enzymes. [2]

Rationale for Enzyme Inhibition Screening

The structural motifs of 3-Chloro-5-hydroxy-2-methoxypyridine suggest its potential to interact with the active sites of enzymes. The hydroxyl and methoxy groups can act as hydrogen bond donors and acceptors, while the pyridine nitrogen can form crucial interactions with amino acid residues. Screening against a panel of relevant enzymes could uncover novel inhibitory activities.

General Protocol for Enzyme Inhibition Assay

The specific protocol will depend on the target enzyme. However, a general workflow can be outlined.

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of 3-Chloro-5-hydroxy-2-methoxypyridine.

-

Assay Reaction: In a suitable microplate, combine the enzyme, buffer, and varying concentrations of the test compound. Allow for a pre-incubation period. Initiate the reaction by adding the substrate.

-

Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Potential Enzyme Targets

Based on the activities of other pyridine derivatives, potential enzyme targets for 3-Chloro-5-hydroxy-2-methoxypyridine could include:

-

Kinases: Many pyridine derivatives are potent kinase inhibitors involved in cancer signaling pathways. * Isocitrate Dehydrogenase (IDH): Substituted pyridine derivatives have been identified as inhibitors of mutant IDH2, a target in certain cancers. * Hydrogen Sulfide-Synthesizing Enzymes: Pyridine derivatives have been screened for their ability to inhibit enzymes involved in hydrogen sulfide biosynthesis. [14][15]

Data Summary: Biological Activities of Representative Pyridine Derivatives

To provide context for the potential activity of 3-Chloro-5-hydroxy-2-methoxypyridine, the following table summarizes the reported biological activities of various pyridine derivatives.

| Compound Class | Biological Activity | Model/Assay | Results (IC50/MIC) | Reference |

| Pyridine Hybrids | Anticancer | MCF-7, Huh-7, A549 cell lines (MTT assay) | IC50 values ranging from 6.13 to 15.54 µM | [1][5] |

| Pyridine-3-carbonitrile Derivatives | Anticancer | HT29 cell line (MTT assay) | IC50 = 2.243 µM | [6] |

| Spiro-pyridine Derivatives | Anticancer | Caco-2 cell line (MTT assay) | IC50 = 7.83 µM | [8] |

| Imidazo[1,2-a]pyridine Derivatives | Enzyme Inhibition (c-Met kinase) | HTRF assay | 51.3-55.3% inhibition at 25 µM | |

| 2,4,6-trisubstituted Pyridine Derivatives | Enzyme Inhibition (mutant IDH2) | In vitro enzyme assay | IC50 = 54.6 nM | |

| Nitrogen-containing Heterocycles | Antibacterial | E. coli, S. haemolyticus (MIC) | MIC values ranging from 0.5 to 2 mg/mL | [12] |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial preclinical evaluation of 3-Chloro-5-hydroxy-2-methoxypyridine. While specific biological data for this compound is currently lacking, the extensive body of literature on the diverse activities of pyridine derivatives strongly supports a systematic investigation into its potential as an anticancer, antimicrobial, or enzyme inhibitory agent. The detailed protocols and workflows presented herein offer a clear and scientifically rigorous path for researchers to unlock the therapeutic potential of this novel chemical entity. Positive findings from these initial in vitro screens would warrant further studies, including mechanism of action elucidation, in vivo efficacy testing, and structure-activity relationship (SAR) studies to optimize its biological activity.

References

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC - NIH. (2023-05-24). [Link]

-

Cytotoxicity results of pyridine analogous in the MTT assessment. - ResearchGate. [Link]

-

H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers - RSC Publishing. (2023-04-03). [Link]

-

A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results. [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing. [Link]

-

Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - CORE. [Link]

-

Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - Semantic Scholar. [Link]

-

An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. [Link]

-

Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit - RSC Publishing. (2022-04-26). [Link]

-

Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. [Link]

-

Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitrate Dehydrogenase 2 - PubMed. [Link]

-

Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine - PrepChem.com. [Link]

-

Heterocyclic compounds as antimicrobial agents - ScienceDirect. [Link]

-

Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. [Link]

-

A‐E, Development of pyridine inhibitors of the Hh signaling pathway.... - ResearchGate. [Link]

-

Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed. (2019-01-24). [Link]

-

The Interaction of Structural Analogues of Phenothiazines in p53-Dependent Cellular Signaling Pathways - ACS Publications. (2025-11-10). [Link]

-

Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed. [Link]

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022-05-20). [Link]

-

The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. [Link]

-

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem. [Link]

-

(PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study - ResearchGate. (2025-08-06). [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (2024-05-04). [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. (2025-08-04). [Link]

-

Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. [Link]

-

Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - NIH. [Link]

-

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - NCBI. [Link]

-

Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC - NIH. [Link]

Sources

- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]

- 13. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Building Block: A Technical Exploration of 3-Chloro-5-hydroxy-2-methoxypyridine and its Surrogates in Drug Discovery

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

3-Chloro-5-hydroxy-2-methoxypyridine presents itself as a potentially valuable, yet notably under-documented, heterocyclic building block for medicinal chemistry. Its trifunctional nature—possessing a reactive chlorine atom, a nucleophilic hydroxyl group, and a methoxy moiety that influences electronic properties—theoretically offers a versatile scaffold for the synthesis of novel therapeutic agents. However, a comprehensive review of publicly available scientific literature, including peer-reviewed journals and patent databases, reveals a significant scarcity of specific data, synthesis protocols, and direct applications for this particular molecule. This guide, therefore, aims to provide a technical overview based on the chemistry of closely related and more extensively studied analogues. By examining these surrogates, we can infer the potential reactivity and utility of 3-chloro-5-hydroxy-2-methoxypyridine, while clearly delineating the boundaries of current knowledge and highlighting opportunities for future research.

The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous motif in a vast number of approved drugs and biologically active compounds.[1] Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for modulating the physicochemical properties of a molecule, such as solubility and basicity. The strategic placement of various substituents on the pyridine core allows for fine-tuning of a compound's pharmacological activity, selectivity, and pharmacokinetic profile.[1] Halogenated pyridines, in particular, are prized intermediates as the halogen atom can serve as a leaving group for nucleophilic substitution reactions or as a handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of molecular diversity.[1]

Physicochemical and Spectroscopic Properties: An Analog-Based Estimation

| Property | Estimated Value/Information | Source/Analogue |

| Molecular Formula | C₆H₆ClNO₂ | - |

| Molecular Weight | 159.57 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on 3-Chloro-5-methoxypyridine |

| ¹H NMR | Predicted signals for a methoxy group, two aromatic protons, and a hydroxyl proton. | General prediction for substituted pyridines. |

| ¹³C NMR | Predicted signals for the five pyridine ring carbons and one methoxy carbon. | General prediction for substituted pyridines. |

It is crucial to note that these are predicted values and should be confirmed by empirical analysis.

Synthesis Strategies: A Generalized Approach

While a specific, detailed synthesis protocol for 3-chloro-5-hydroxy-2-methoxypyridine from a peer-reviewed source remains elusive, a general multi-step synthetic pathway can be proposed based on established pyridine chemistry. A plausible route could start from a readily available substituted pyridine and involve a sequence of nitration, reduction, diazotization, and substitution reactions.

A Chinese patent describes a synthesis method for 5-chloro-2,3-dihydroxypyridine starting from 2-amino-5-chloropyridine.[2] This involves diazotization to 2-hydroxy-5-chloropyridine, followed by nitration to 2-hydroxy-3-nitro-5-chloropyridine, reduction to 2-hydroxy-3-amino-5-chloropyridine, and a final diazotization to yield the dihydroxy product.[2] A subsequent selective methoxylation at the 2-position would be required to arrive at the target molecule, a step that would need careful optimization to control regioselectivity.

Another patented method for the synthesis of 2,5-dichloro-3-methoxypyridine involves the methylation of 5-chloro-3-hydroxypyridine, followed by oxidation and chlorination.[3] This highlights a potential route for introducing the methoxy group.

Generalized Synthetic Workflow:

Caption: A conceptual multi-step synthesis of 3-chloro-5-hydroxy-2-methoxypyridine.

Key Reactions and Synthetic Utility: A World of Potential

The true value of 3-chloro-5-hydroxy-2-methoxypyridine as a building block lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing a variety of functionalities.

-

Etherification: The hydroxyl group can be readily alkylated or arylated to introduce side chains that can modulate a compound's lipophilicity and steric profile.

-

Esterification: Acylation of the hydroxyl group can be used to introduce ester functionalities, which can act as prodrugs or participate in further reactions.

Reactions at the Chlorine Atom